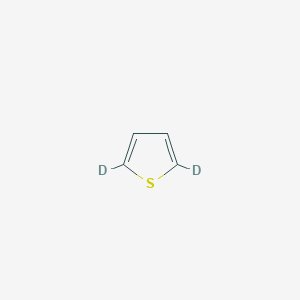

Thiophene-2,5-D2

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dideuteriothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i3D,4D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPLMLYBLZKORZ-NMQOAUCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(S1)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Thiophene-2,5-D2 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Deuterated Thiophenes

Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized as building blocks in pharmaceuticals, agrochemicals, and organic electronic materials.[1] The selective incorporation of deuterium, a stable isotope of hydrogen, into organic molecules—a process known as deuteration—has emerged as a critical strategy in drug discovery and materials science.[2] Deuteration can significantly alter a molecule's metabolic stability, pharmacokinetic profile, and, pertinently, its physicochemical properties, including solubility.[3]

Thiophene-2,5-d2, with deuterium atoms at the highly reactive alpha-positions, is a valuable synthon and tracer in mechanistic studies and for the development of novel deuterated drugs. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical characterization. This guide provides both a theoretical foundation and a practical approach to understanding and determining the solubility of this important deuterated intermediate.

Theoretical Framework: Predicting the Solubility of Thiophene-2,5-D2

The fundamental principle of "like dissolves like" governs the solubility of organic compounds.[4] This principle is based on the polarity and intermolecular forces of both the solute and the solvent.

The Known Solubility Profile of Thiophene

Thiophene (C₄H₄S) is a colorless, aromatic liquid with a benzene-like odor.[5] It is classified as a nonpolar to weakly polar compound. Its solubility profile is well-characterized:

-

Insoluble in Water: Due to its nonpolar nature, thiophene does not readily form hydrogen bonds with water molecules.[6][7]

-

Soluble/Miscible in Organic Solvents: Thiophene is readily soluble or miscible with a wide range of organic solvents, including:

This broad solubility makes thiophene a versatile reagent and solvent in its own right.[7]

The Influence of Deuteration on Physicochemical Properties and Solubility

The substitution of protium (¹H) with deuterium (²H) introduces subtle yet significant changes to the physicochemical properties of a molecule. The C-D bond is slightly shorter and stronger than the C-H bond, which can affect intermolecular interactions.

The effect of deuteration on solubility is not always straightforward and can be influenced by several competing factors:

-

Van der Waals Forces: Deuterium is slightly more polarizable than protium, which could lead to marginally stronger van der Waals interactions. In nonpolar solvents, where these forces dominate, this could theoretically lead to a slight increase in solubility.

-

Hydrogen Bonding: In cases where the deuterated position is involved in hydrogen bonding, the "Ubbelohde effect" suggests that D-bonds can be slightly stronger than H-bonds.[9] However, as thiophene is not a strong hydrogen bond donor or acceptor, this effect is likely minimal for its solubility in protic solvents.

-

Hydrophobic Interactions: Some studies using reversed-phase chromatography have suggested that protiated compounds may bind more strongly to nonpolar stationary phases than their deuterated counterparts.[10] This could imply that deuterated compounds are slightly less "hydrophobic" and might exhibit slightly lower solubility in very nonpolar solvents.

Prediction for Thiophene-2,5-D2:

Given the above, the solubility of thiophene-2,5-d2 is expected to closely mirror that of thiophene. It will likely be highly soluble in a broad range of common organic solvents. Any differences in solubility are expected to be minor. However, for applications requiring high precision, such as in pharmaceutical formulation or quantitative analysis, experimental determination of its solubility is essential.

Experimental Determination of Thiophene-2,5-D2 Solubility

The following section provides a detailed, self-validating protocol for the quantitative determination of thiophene-2,5-d2 solubility in an organic solvent of interest. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is described, as it is a robust and widely accepted technique.[11][12]

Materials and Equipment

-

Thiophene-2,5-D2 (solute)

-

Selected organic solvent(s) (e.g., acetonitrile, methanol, hexane, toluene)

-

Analytical balance (4-5 decimal places)

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18 for reversed-phase)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]

- 4. chem.ws [chem.ws]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]

- 9. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Safe Handling and Stewardship of Thiophene-2,5-D2: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isotopic Advantage and Inherent Risks of Thiophene-2,5-D2

Thiophene-2,5-D2 is a deuterated analog of thiophene, a five-membered aromatic heterocycle that is a fundamental building block in medicinal chemistry and materials science.[1][2] The strategic replacement of hydrogen atoms at the 2 and 5 positions with deuterium, a stable, non-radioactive isotope of hydrogen, is a key tactic in modern drug development.[3] This substitution can profoundly alter a molecule's metabolic profile by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage. This can result in improved pharmacokinetic properties, such as a longer half-life or a reduction in the formation of toxic metabolites.[3] The FDA's approval of deuterated drugs, such as deutetrabenazine, underscores the therapeutic potential of this approach.[4]

While the isotopic substitution renders Thiophene-2,5-D2 a valuable tool, it is crucial to recognize that its fundamental chemical reactivity and hazard profile are dictated by the parent thiophene ring.[2] Deuteration does not neutralize the inherent risks associated with the thiophene moiety. Therefore, a comprehensive understanding of its safe handling is not merely a procedural formality but a scientific necessity for ensuring laboratory safety and experimental integrity.

Hazard Identification and Risk Assessment

The primary hazards associated with Thiophene-2,5-D2 are derived from the thiophene core. Analysis of GHS (Globally Harmonized System) classifications for structurally similar compounds reveals a consistent pattern of irritation and potential flammability.

Probable GHS Hazard Profile for Thiophene-2,5-D2 (Inferred):

-

Skin Irritation (Category 2): Causes skin irritation.[5][6][7]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[5][6][7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[5][6][7]

-

Flammable Liquid/Solid: The flammability will depend on the physical state, but the parent compound, thiophene, is a highly flammable liquid.[5]

The causality behind these hazards lies in the chemical nature of the thiophene ring. As an aromatic system, it can interact with biological macromolecules, and its sulfur atom can participate in various biochemical reactions. Skin and eye contact can lead to localized inflammation.[5] Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract.[5][6][7]

| Compound | CAS Number | GHS Hazard Statements | Source |

| Thiophene | 110-02-1 | H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects) | |

| Thiophene-2,5-dicarbaldehyde | 932-95-6 | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |

| 2,5-Dihydrothiophene | 1708-32-3 | H225, H302, H312 (Harmful in contact with skin), H315, H319, H332 (Harmful if inhaled), H335, H412 | [8] |

| Thiophene-2-carboxylic acid hydrazide | 2361-27-5 | H302, H315, H319, H335 | [6] |

This table summarizes hazard data from analogous compounds to build a comprehensive risk profile.

Physicochemical Properties: The Foundation of Safe Handling

Understanding the physical and chemical properties of a substance is fundamental to controlling its risks. While specific data for Thiophene-2,5-D2 is scarce, the properties of related compounds provide a reliable baseline for handling procedures.

| Property | Value (for related compounds) | Compound | Implication for Handling |

| Molecular Formula | C4H2D2S | Thiophene-2,5-D2 | - |

| Molecular Weight | 86.16 g/mol | Thiophene-2,5-D2 | Slightly heavier than thiophene (84.14 g/mol ). |

| Appearance | Colorless to pale yellow liquid | Thiophene[1] | Visual check for purity/degradation. |

| Light brown-orange powder | Thiophene-2,5-dicarbaldehyde[9] | Indicates solid form, requiring dust control. | |

| Boiling Point | 84°C (183°F) | Thiophene[1] | Volatile, requires handling in ventilated areas. |

| Melting Point | 115-117 °C | Thiophene-2,5-dicarbaldehyde[10] | Stable solid at room temperature. |

| Flash Point | 23.5 °C | 2,5-Dihydrothiophene[11] | Potential fire hazard; keep away from ignition sources.[12] |

| Solubility | Soluble in polar solvents | Thiophene[1] | Informs choice of cleaning/spill control agents. |

| Stability | Stable under normal temperatures and pressures. | Thiophene derivatives[9][13] | Can decompose in presence of strong oxidizing agents or heat.[12] |

Engineering Controls and Safe Handling Protocols

A multi-layered approach to safety, prioritizing engineering controls, is essential.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of Thiophene-2,5-D2, whether solid or liquid, must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood serves two primary purposes:

-

Containment: It prevents the release of vapors or dust into the laboratory environment, protecting the user from inhalation exposure.

-

Explosion Protection: The sash provides a physical barrier in the unlikely event of a sudden reaction or fire.

Experimental Protocol: Weighing and Transferring Solid Thiophene-2,5-D2

This protocol is designed to minimize exposure and prevent contamination.

-

Preparation:

-

Ensure the chemical fume hood has a certified face velocity (typically 80-120 feet per minute).

-

Decontaminate the work surface within the hood.

-

Place all necessary equipment inside the hood before starting: analytical balance, spatulas, weighing paper/boat, receiving vessel, and waste container.

-

-

Tare the Receiving Vessel: Place your flask or vial on the balance and tare it.

-

Aliquot the Compound:

-

Open the stock container of Thiophene-2,5-D2 inside the hood.

-

Using a clean spatula, carefully transfer the approximate amount of solid to a weighing paper or boat on the balance. Do not return excess chemical to the stock container to prevent cross-contamination.

-

Close the stock container immediately.

-

-

Transfer to Vessel: Carefully transfer the weighed solid into your tared receiving vessel.

-

Cleanup:

-

Dispose of the weighing paper and any contaminated items in the designated solid waste container inside the fume hood.

-

Wipe down the spatula and the work surface with an appropriate solvent-dampened cloth, disposing of the cloth in the solid waste.

-

-

Finalization: Close the fume hood sash to its lowest practical position.

Caption: Workflow for handling Thiophene-2,5-D2.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is critical but should never be a substitute for robust engineering controls.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is imperative to check the manufacturer's compatibility chart for breakthrough time with thiophene-class chemicals. For prolonged or immersive contact, a glove with a higher protection class (e.g., Class 5 or 6) is recommended.[5] Always double-glove if handling particularly hazardous materials.

-

Eye Protection: Chemical safety goggles are mandatory.[9][14] Standard safety glasses do not provide adequate protection from splashes. A face shield should be worn over goggles if there is a significant splash risk.

-

Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. Ensure clothing covers all exposed skin.

-

Respiratory Protection: A respirator is generally not required if work is conducted within a certified chemical fume hood.[9][14] If workplace conditions warrant respirator use (e.g., large-scale work, spill cleanup outside a hood), a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[9]

Caption: PPE Donning and Doffing Sequence.

Storage and Stability Considerations

Proper storage is crucial for maintaining the chemical integrity of Thiophene-2,5-D2 and ensuring safety.

-

General Recommendations: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[9][12][13] Refrigeration is often recommended for thiophene derivatives and deuterated compounds to maximize shelf life.[14][15]

-

Container: Keep the container tightly closed to prevent atmospheric moisture contamination and potential degradation.[9][12][13] For particularly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can cause vigorous reactions.[12]

Emergency Procedures: A Plan for the Unexpected

Immediate and correct response to an emergency can significantly mitigate harm.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][16] Seek medical attention if irritation persists.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][16] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air.[13][16] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[16] Rinse mouth with water.[13] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.

-

Spill Response:

-

Evacuate non-essential personnel from the area.

-

If the spill is flammable, eliminate all ignition sources.

-

Ensure adequate ventilation (use the fume hood if the spill is contained within it).

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

-

Collect the contaminated material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly with soap and water.

-

Caption: Decision tree for chemical spill response.

Disposal Considerations

All waste containing Thiophene-2,5-D2 must be treated as hazardous chemical waste.

-

Waste Segregation: Do not mix with other waste streams. Keep deuterated and non-deuterated waste separate if required by your institution. Collect waste in clearly labeled, sealed containers.[3]

-

Institutional Guidelines: All disposal procedures must strictly adhere to the guidelines set by your institution's Environmental Health and Safety (EHS) department, as well as local and national regulations.[3]

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]

Conclusion

Thiophene-2,5-D2 is a powerful tool in the arsenal of drug development and scientific research. Its safe and effective use hinges on a proactive and informed approach to safety. By understanding its extrapolated hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently harness the isotopic advantage of this compound while upholding the highest standards of laboratory safety and scientific integrity. Always prioritize the supplier-specific Safety Data Sheet as the ultimate authority on handling procedures.

References

-

2-THIOPHENEETHANOL MSDS CAS-No.: 5402-55-1 MSDS - Loba Chemie. Available from: [Link]

-

Thiophene: An Overview of Its Properties - Longdom Publishing. Available from: [Link]

-

Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers - New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

Thiophene-2-carboxylic Acid Hydrazide (C5H6N2OS), 25 grams - CP Lab Safety. Available from: [Link]

-

2,5-Dihydrothiophene | CAS#:1708-32-3 | Chemsrc. Available from: [Link]

-

Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98% - Cole-Parmer. Available from: [Link]

-

Vitamin D Toxicity: What It Is, Causes, Symptoms & Treatment - Cleveland Clinic. Available from: [Link]

-

Chemical Properties of Thiophene, 2,5-dihydro- (CAS 1708-32-3) - Cheméo. Available from: [Link]

-

Vitamin D Toxicity-Clinical Implications [Hot Topic] - YouTube. Available from: [Link]

-

Regulatory Considerations for Deuterated Products - Salamandra. Available from: [Link]

-

Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784 - PubChem. Available from: [Link]

-

Vitamin D Toxicity - Nutritional Disorders - MSD Manual Professional Edition. Available from: [Link]

-

2,5-Dihydrothiophene | C4H6S | CID 137168 - PubChem. Available from: [Link]

-

Vitamin D toxicity: What if you get too much? - Mayo Clinic. Available from: [Link]

-

Signs, Symptoms, and Side Effects of Too Much Vitamin D - Healthline. Available from: [Link]

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available from: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. salamandra.net [salamandra.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Dihydrothiophene | C4H6S | CID 137168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,5-Thiophenedicarboxaldehyde(932-95-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. 2,5-チオフェンジカルボキシアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,5-Dihydrothiophene | CAS#:1708-32-3 | Chemsrc [chemsrc.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. ukisotope.com [ukisotope.com]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: The Utility of Thiophene-2,5-D2 in Elucidating Reaction Mechanisms via Kinetic Isotope Effect Studies

Introduction: Beyond Reaction Rates—Unveiling the Mechanism

In the intricate world of chemical and biochemical reactions, understanding the sequence of bond-breaking and bond-forming events—the reaction mechanism—is paramount. This knowledge is fundamental to optimizing synthetic routes, predicting metabolic pathways of drug candidates, and designing novel catalysts. The Kinetic Isotope Effect (KIE) is a powerful and elegant tool used to probe these mechanisms.[1] It manifests as a change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes.[2]

The most common application of KIE involves the substitution of hydrogen (¹H, protium) with its heavier, stable isotope, deuterium (²H, D). The C-D bond is stronger than the corresponding C-H bond due to its lower zero-point vibrational energy.[3][4] Consequently, if the cleavage of this specific C-H bond is the slowest, rate-determining step (RDS) of a reaction, the deuterated compound will react more slowly.[3][5] This phenomenon, known as a primary deuterium KIE, provides unequivocal evidence for C-H bond cleavage in the RDS.[4]

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[6][7][8] However, the thiophene ring can also be a site of metabolic bioactivation by enzymes like cytochrome P450s, sometimes leading to reactive metabolites.[6][9] Understanding how and where this metabolism occurs is critical for drug safety and development. Thiophene-2,5-d2, selectively deuterated at the reactive α-positions, serves as an ideal probe for investigating these metabolic pathways, particularly C-H activation, through KIE studies.[10] This guide provides the foundational theory, synthesis protocols, and experimental workflows for leveraging thiophene-2,5-d2 in mechanistic studies.

Part 1: Synthesis and Characterization of Thiophene-2,5-D2

The accessibility of high-purity isotopically labeled compounds is the bedrock of any KIE study.[5] Contamination with the protiated (non-deuterated) analogue can lead to an underestimation of the true KIE, while other impurities may inhibit the reaction, causing an artificially high observed KIE.[11] Therefore, a robust and selective deuteration protocol is essential.

Recent advances in catalysis have enabled direct and highly selective C-H deuteration of heterocycles. A silver-catalyzed method provides an efficient route to thiophene-2,5-d2 using readily available deuterium oxide (D₂O) as the deuterium source.[12]

Protocol 1: Silver-Catalyzed Synthesis of Thiophene-2,5-D2

This protocol is adapted from methodologies described for the selective deuteration of heterocycles.[12]

Objective: To synthesize thiophene-2,5-d2 with high isotopic enrichment.

Materials:

-

Thiophene (C₄H₄S)

-

Silver Carbonate (Ag₂CO₃)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene (1.0 mmol), silver carbonate (10 mol %), and D₂O (20 mmol).

-

Solvent Addition: Add anhydrous THF (5 mL) to the flask. The use of a co-solvent is crucial for the solubility of both the organic substrate and the inorganic catalyst system.

-

Reaction Conditions: Heat the mixture to reflux (approximately 66°C for THF) under a nitrogen or argon atmosphere. Let the reaction proceed for 24 hours. The mild conditions and open-flask tolerance (though inert atmosphere is recommended for reproducibility) make this a practical method.[12]

-

Work-up: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Wash with water (2 x 15 mL) to remove any remaining D₂O and silver salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure thiophene-2,5-d2 as a colorless liquid.

Caption: Workflow for the synthesis of thiophene-2,5-d2.

Characterization and Quality Control

Confirming the isotopic purity and regioselectivity of deuteration is non-negotiable.

-

¹H NMR Spectroscopy: The most direct confirmation. In the ¹H NMR spectrum of the product, the signals corresponding to the protons at the 2- and 5-positions (α-protons) of thiophene should be significantly diminished or absent, while the signals for the 3- and 4-positions (β-protons) remain.

-

Mass Spectrometry (MS): GC-MS or LC-MS analysis will show a molecular ion peak (M⁺) shifted by +2 m/z units compared to unlabeled thiophene (C₄H₄S, MW ≈ 84.14). The relative intensities of the M⁺, M+1, and M+2 peaks can be used to calculate the isotopic enrichment.

| Analyte | Expected M⁺ (m/z) | Isotopic Purity Goal | Comments |

| Thiophene (unlabeled) | 84.14 | N/A | Parent compound for comparison. |

| Thiophene-d1 | 85.15 | < 2% | Represents mono-deuterated impurity. |

| Thiophene-2,5-d2 | 86.15 | > 98% | Desired product. |

| Thiophene-d3/d4 | 87.16 / 88.16 | < 1% | Represents over-deuteration. |

| Table 1. Mass Spectrometry Data for Isotopic Purity Assessment. |

Part 2: The "Why"—Theoretical Basis of the KIE

The kinetic isotope effect arises from the quantum mechanical nature of molecular vibrations. A chemical bond can be modeled as a harmonic oscillator, which possesses a minimum vibrational energy even at absolute zero, known as the Zero-Point Energy (ZPE).

The ZPE is inversely proportional to the square root of the reduced mass of the atoms forming the bond.

-

ZPE ∝ 1/√μ , where μ is the reduced mass.

Since deuterium is twice as massive as protium, the reduced mass of a C-D bond is greater than that of a C-H bond. This results in a lower ZPE for the C-D bond. To break a bond, enough energy must be supplied to reach the transition state. Because the C-D bond starts from a lower energy level, it requires more energy to reach the same transition state, resulting in a higher activation energy (Ea) and a slower reaction rate.

Caption: Energy profile illustrating the origin of the primary KIE.

The magnitude of the primary KIE (kH/kD) is temperature-dependent and typically ranges from 2 to 8 at room temperature for C-H bond cleavage.[1] Values significantly above this range may suggest quantum tunneling, where the proton passes through the activation barrier rather than over it.[2][13]

Part 3: Application Protocol—In Vitro Metabolism of a Thiophene-Containing Drug

This section outlines a self-validating protocol to determine if C-H activation at the thiophene 2- or 5-position is involved in the rate-determining step of a drug's metabolism.

Core Directive: The protocol is designed as a parallel incubation experiment. By running the protiated and deuterated compounds under identical conditions, any observed difference in the rate of disappearance can be confidently attributed to the isotopic substitution.

Hypothetical Drug: "Thiophenadol," a novel analgesic containing a terminal thiophene ring.

Objective: To measure the KIE for the metabolism of Thiophenadol using human liver microsomes (HLM).

Protocol 2: HLM Incubation and KIE Determination

Materials:

-

Thiophenadol (unlabeled, "H-form")

-

Thiophenadol-d2 (deuterated at the 2,5-positions of the thiophene ring, "D-form")

-

Pooled Human Liver Microsomes (HLM)

-

NADPH Regenerating System (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile with an internal standard (e.g., a structurally similar, stable compound) for quenching and sample processing.

-

96-well plates, incubator/shaker, centrifuge.

-

LC-MS/MS system for analysis.

Experimental Design:

| Parameter | Value | Rationale |

| Substrate Conc. | 1 µM | Below the expected Km to ensure initial rates are measured under first-order kinetics with respect to the enzyme. |

| HLM Conc. | 0.5 mg/mL | A standard concentration that provides sufficient enzymatic activity without excessive protein binding. |

| Incubation Temp. | 37°C | Physiological temperature for optimal enzyme activity. |

| Time Points | 0, 5, 15, 30, 60 min | A series of time points to accurately determine the initial rate of substrate depletion. |

| Replicates | n=3 | To ensure statistical significance. |

| Table 2. Key Experimental Parameters for HLM Incubation. |

Procedure:

-

Preparation: Prepare stock solutions of H-form and D-form Thiophenadol in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.

-

Incubation Plate Setup: In a 96-well plate, add the phosphate buffer, HLM, and either the H-form or D-form substrate for each respective reaction. Prepare separate wells for each time point.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells simultaneously (except for the T=0 wells).

-

Time-Point Quenching:

-

For T=0 samples, add the quenching solution (ice-cold acetonitrile with internal standard) before adding the NADPH system.

-

For subsequent time points (5, 15, 30, 60 min), stop the reaction at the designated time by adding an equal volume of the quenching solution.

-

-

Sample Processing: Centrifuge the plate (e.g., at 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining concentration of the parent drug (both H- and D-forms) at each time point by comparing its peak area to that of the internal standard.

Caption: Parallel workflow for determining the KIE in vitro.

Data Analysis and Interpretation

-

Calculate Reaction Rates: For both the H-form and D-form, plot the natural logarithm of the percentage of parent drug remaining versus time. The slope of the initial linear portion of this curve is the first-order rate constant, k. The initial velocity (v) is proportional to this rate constant.

-

Calculate the KIE: The kinetic isotope effect is the ratio of the rates.

-

KIE = kH / kD

-

| Substrate | Rate Constant (k, min⁻¹) | Calculated KIE (kH/kD) |

| H-Thiophenadol | 0.0693 | \multirow{2}{*}{4.8 } |

| D-Thiophenadol | 0.0144 | |

| Table 3. Hypothetical Data and KIE Calculation. |

Interpretation:

-

KIE ≈ 1: If kH is approximately equal to kD, it indicates that C-H bond cleavage at the thiophene 2,5-positions is not the rate-determining step. The slowest step may be product release, electron transfer within the P450 catalytic cycle, or metabolism at a different site on the molecule.

-

KIE > 2: A significant KIE (e.g., 4.8 in our hypothetical data) is strong evidence that the cleavage of the C-H bond on the thiophene ring is the rate-determining step in the metabolic clearance of Thiophenadol.[14]

Conclusion

Thiophene-2,5-d2 is an invaluable molecular probe for mechanistic elucidation. Its application in KIE studies allows researchers to directly interrogate the role of C-H bond cleavage in chemical and biological transformations. For drug development professionals, this technique provides critical insights into metabolic pathways, helping to predict drug-drug interactions, understand bioactivation mechanisms, and design safer, more effective medicines. The protocols and principles outlined in this guide offer a robust framework for employing this powerful tool with scientific integrity and confidence.

References

-

Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Patel, A. & Mehta, A. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 10(2), 871-875. [Link]

- CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.

-

Taylor & Francis Online. Kinetic isotope effect – Knowledge and References. Provides various articles discussing KIE. [Link]

- CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.

-

Guengerich, F. P. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Publications. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398. [Link]

-

Al-Iraqi, A. et al. (2019). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. ResearchGate. [Link]

-

Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Course material. [Link]

-

Espinet, P. et al. (2010). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. ResearchGate. [Link]

-

Wikipedia. Kinetic isotope effect. [Link]

-

EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

-

Mooring, S. R. et al. (2019). Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors. European Journal of Medicinal Chemistry, 181, 111562. [Link]

-

Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]

-

Brus, B. et al. (2018). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 31(11), 1144-1159. [Link]

-

Goud, S. et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 1563–1572. [Link]

-

Atzrodt, J. et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140–6204. [Link]

-

Ikram, M. et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 13(12), 1089-1108. [Link]

-

Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135. [Link]

-

Atzrodt, J. et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ResearchGate. [Link]

-

Kresge, A. J. et al. (2008). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Journal of the American Chemical Society, 130(40), 13350-13356. [Link]

-

Dansette, P. M. et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(1), 150-158. [Link]

-

Rosta, E. & Kamerlin, S. C. L. (2011). Kinetic isotope effects on thio-substituted biological phosphoryl transfer reactions from density-functional theory. Chemical Communications, 47, 6746-6748. [Link]

-

Wynberg, H. et al. (1970). Photochemistry of thiophenes. V. Investigation of phenylthiophene photorearrangements by deuterium labeling techniques. Journal of the American Chemical Society, 92(24), 7144–7149. [Link]

-

Çetin, A. et al. (2018). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Turkish Journal of Chemistry, 42, 1653-1664. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

-

Donahue, J. P. & Bailey, W. F. (2009). Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects. The Journal of Organic Chemistry, 74(18), 7119-7124. [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Course material. [Link]

-

Horvath, S. et al. (2022). Photochemical carbon–sulfur bond cleavage in thioethers mediated via excited state Rydberg-to-valence evolution. Physical Chemistry Chemical Physics, 25, 239-251. [Link]

-

Li, J. et al. (2021). Catalytic asymmetric functionalization and dearomatization of thiophenes. Organic Chemistry Frontiers, 8, 3816-3822. [Link]

-

Péter, Á. (2023). Kinetic Isotope Effect. Baran Lab Group Meeting presentation. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. baranlab.org [baranlab.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journalwjarr.com [journalwjarr.com]

- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. epfl.ch [epfl.ch]

- 14. Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Thiophene-2,5-D2 in Organic Field-Effect Transistor (OFET) Research

Introduction: The Strategic Advantage of Deuteration in Organic Semiconductors

In the pursuit of high-performance organic field-effect transistors (OFETs), enhancing operational stability without compromising charge transport is a paramount challenge. Organic semiconductors, particularly those based on thiophene, are susceptible to degradation through mechanisms involving the cleavage of carbon-hydrogen (C-H) bonds, often initiated by atmospheric moisture, oxygen, or "hot" charge carriers under electrical stress.[1] Deuteration, the strategic replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), offers a subtle yet powerful solution.[2]

The fundamental principle behind this "kinetic isotope effect" is the increased strength of the carbon-deuterium (C-D) bond compared to the C-H bond. The C-D bond has a lower vibrational zero-point energy, requiring more energy to break.[1] By selectively deuterating the electrochemically active positions on the thiophene ring, such as the 2 and 5 positions involved in polymerization, we can significantly enhance the intrinsic stability of the resulting semiconducting polymer.[3] This leads to OFETs with longer operational lifetimes, reduced threshold voltage drift, and more reliable performance, making deuterated building blocks like Thiophene-2,5-D2 critical for next-generation organic electronics.[4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of Thiophene-2,5-D2, its incorporation into a representative polymer, and the subsequent fabrication and characterization of high-stability OFETs.

Part 1: Synthesis of Thiophene-2,5-D2 Monomer

The synthesis of the deuterated monomer is the critical first step. Traditional methods often involve multi-step syntheses starting from expensive deuterated precursors. A more efficient and direct approach is the Hydrogen-Deuterium Exchange (H/D exchange) reaction, which can be catalyzed by various transition metals. We will detail a silver-catalyzed method that uses D₂O as the deuterium source, offering high deuterium incorporation in an operationally simple setup.[5]

Protocol 1: Silver-Catalyzed H/D Exchange for Thiophene-2,5-D2

This protocol is adapted from methodologies demonstrating direct C-H deuteration of thiophene rings.[5]

Materials:

-

Thiophene (C₄H₄S)

-

Silver(I) oxide (Ag₂O) or another suitable silver salt

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous Toluene

-

Sodium sulfate (Na₂SO₄)

-

Reaction tube suitable for heating under an inert atmosphere

Procedure:

-

Reaction Setup: To a sealable reaction tube, add thiophene (1.0 mmol), Ag₂O (0.1 mmol, 10 mol%), and D₂O (2.0 mL).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three to five times to ensure an inert atmosphere.

-

Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 24-48 hours.

-

Causality Note: The silver salt facilitates the activation of the C-H bond at the electron-rich 2 and 5 positions of the thiophene ring, enabling the exchange with deuterium from the D₂O solvent. Elevated temperature provides the necessary activation energy for this exchange.

-

-

Workup: Cool the reaction mixture to room temperature. Add toluene (5 mL) and stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with toluene (2 x 5 mL).[6]

-

Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and carefully remove the solvent by rotary evaporation under reduced pressure.

-

Self-Validation: The purity and deuterium incorporation level must be confirmed by ¹H NMR and Mass Spectrometry. In the ¹H NMR spectrum, the disappearance or significant reduction of the peaks corresponding to the α-protons (at positions 2 and 5) relative to the β-protons (positions 3 and 4) confirms successful deuteration.

-

Part 2: OFET Device Fabrication

For demonstrating the impact of deuteration, we will fabricate a Bottom-Gate, Bottom-Contact (BGBC) OFET.[7] This architecture is widely used in research due to its straightforward fabrication process. A representative polymer, poly(3-hexylthiophene) (P3HT), will be synthesized using the deuterated monomer to create P3HT-d2.

Protocol 2: OFET Fabrication (BGBC Architecture)

Materials & Equipment:

-

Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

-

P3HT-d2 (synthesized via a suitable method like GRIM polymerization using the Thiophene-2,5-D2 monomer) dissolved in chloroform or chlorobenzene (e.g., 5 mg/mL)

-

Photoresist and developer

-

Chromium (adhesion layer) and Gold (electrode) targets

-

Thermal evaporator or e-beam evaporator

-

Spin coater

-

Hotplate

-

Plasma asher or sonication bath with acetone, isopropanol

Procedure:

-

Substrate Cleaning:

-

Clean the Si/SiO₂ wafer by sonicating sequentially in acetone and isopropanol for 15 minutes each.

-

Dry the substrate with a stream of nitrogen gas.

-

Treat with O₂ plasma for 5 minutes to remove organic residues and create a hydrophilic surface.

-

-

Source-Drain Electrode Patterning (Photolithography):

-

Define the source and drain electrodes using standard photolithography.

-

Deposit a Cr adhesion layer (5 nm) followed by a Au layer (30-50 nm) via thermal evaporation.[8]

-

Perform liftoff in acetone to leave the patterned Au electrodes on the SiO₂ surface. The channel length (L) and width (W) are defined by this pattern.

-

-

Dielectric Surface Treatment (Optional but Recommended):

-

To improve the semiconductor/dielectric interface, treat the substrate with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This creates a non-polar, ordered surface promoting better polymer film morphology.

-

-

Active Layer Deposition:

-

Deposit the P3HT-d2 solution onto the substrate via spin coating.[9][10] A typical two-step process is:

-

Causality Note: Spin speed directly controls the final film thickness; higher speeds result in thinner films. The solvent's boiling point and volatility affect the drying time and morphology of the polymer film.[9]

-

-

Annealing:

-

Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox.

-

Anneal at 110-130 °C for 10-30 minutes.

-

Causality Note: Annealing above the polymer's glass transition temperature allows the polymer chains to self-organize into a more ordered, crystalline structure, which is crucial for efficient charge transport between chains.

-

Part 3: Device Characterization

The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics using a semiconductor parameter analyzer. Key metrics include charge carrier mobility (μ), threshold voltage (Vth), and the on/off current ratio.[12]

Protocol 3: Electrical Characterization

Equipment:

-

Semiconductor parameter analyzer (e.g., Keithley 4200-SCS)

-

Probe station in a dark, inert environment (glovebox)

Procedure:

-

Setup: Place the OFET sample on the probe station chuck. Carefully land the probes on the gate, source, and drain electrode pads.

-

Output Characteristics (I_D vs. V_DS):

-

Set the gate voltage (V_GS) to a constant value (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).

-

Sweep the drain-source voltage (V_DS) from 0 V to a negative value (e.g., -60 V) and measure the drain current (I_D).

-

Repeat for each V_GS value. This will show the linear and saturation regions of transistor operation.[13]

-

-

Transfer Characteristics (I_D vs. V_GS):

-

Set V_DS to a constant value in the saturation region (e.g., -60 V).

-

Sweep V_GS from a positive value (e.g., +20 V) to a negative value (e.g., -60 V) and measure I_D.

-

This curve is used to extract the mobility and threshold voltage.

-

Parameter Extraction: The performance parameters are extracted from the saturation regime of the transfer characteristic curve using the following equation for a field-effect transistor:

I_D,sat = (W / 2L) * μ * C_i * (V_GS - V_th)²

Where:

-

I_D,sat is the drain current in the saturation region.

-

W and L are the channel width and length.

-

μ is the field-effect mobility.

-

C_i is the capacitance per unit area of the gate dielectric (for 300 nm SiO₂, C_i ≈ 11.5 nF/cm²).

-

V_GS is the gate-source voltage.

-

V_th is the threshold voltage.

-

Charge Carrier Mobility (μ):

-

Plot √(I_D,sat) versus V_GS.

-

The plot should be linear in the saturation region. The slope (m) of this linear fit is equal to √((W / 2L) * μ * C_i).

-

Mobility can be calculated as: μ = 2L * m² / (W * C_i) .[14]

-

-

Threshold Voltage (V_th):

-

Extrapolate the linear portion of the √(I_D,sat) vs. V_GS plot to the V_GS axis (where √(I_D,sat) = 0). The x-intercept gives the value of V_th.[15]

-

-

On/Off Ratio:

-

This is the ratio of the maximum drain current (I_on, at high negative V_GS) to the minimum drain current (I_off, at V_GS ≈ 0 V or positive V_GS) from the transfer curve.

-

Part 4: Expected Results and Data Summary

The primary benefit of using Thiophene-2,5-D2 is the enhanced operational stability of the resulting OFETs. While the charge carrier mobility is not expected to change dramatically, the device's resilience to electrical stress and environmental factors should improve significantly.

| Parameter | Standard P3HT OFET | P3HT-d2 OFET (with Thiophene-2,5-D2) | Justification for Improvement |

| Hole Mobility (μ) | 0.01 - 0.1 cm²/Vs | 0.01 - 0.1 cm²/Vs | Mobility is primarily dependent on molecular packing and film morphology, which are not significantly altered by deuteration. |

| Threshold Voltage (V_th) | -5 to -15 V | -4 to -12 V | Deuterated devices often show a slightly smaller initial |

| On/Off Ratio | 10⁵ - 10⁶ | 10⁵ - 10⁶ | The on/off ratio is mainly governed by the semiconductor's band gap and injection barriers. |

| Operational Stability | Significant V_th shift after 1 hr of continuous bias stress | Minimal V_th shift after 1 hr of continuous bias stress | The stronger C-D bonds resist degradation, reducing the creation of charge traps at the dielectric interface, which is a major cause of V_th instability.[1] |

References

-

Synthesis, properties and device applications of thienothiophene containing polymers with different functional groups. (n.d.). ITU Faculty of Science and Letters. Retrieved February 7, 2024, from [Link]

-

(PDF) Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability. (2023). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). MDPI. Retrieved February 7, 2024, from [Link]

-

Organic field-effect transistor. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

-

Thiophene: An Overview of Its Properties. (n.d.). Longdom Publishing. Retrieved February 7, 2024, from [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Open Access Journals. Retrieved February 7, 2024, from [Link]

-

Organic Field Effect Transistors. (2012). Journal of Integrated Circuits and Systems. Retrieved February 7, 2024, from [Link]

-

High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. (2007). ACS Publications. Retrieved February 7, 2024, from [Link]

-

The determination of charge carrier mobility from the current transients in organic field effect transistor. (2014). AIP Publishing. Retrieved February 7, 2024, from [Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. Retrieved February 7, 2024, from [Link]

-

Bipolar Breakthrough: A Greener Path to Deuterated Chemicals. (2025). Chem & Bio Engineering. Retrieved February 7, 2024, from [Link]

-

Fabrication process of OFETs with strained polymer semiconductors. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Tuning the threshold voltage in electrolyte-gated organic field-effect transistors. (2012). PMC - NIH. Retrieved February 7, 2024, from [Link]

-

Effects of source/drain electrode contact length on the photoresponsive properties of organic field-effect transistors. (2016). Optica Publishing Group. Retrieved February 7, 2024, from [Link]

-

Characterization and Design of Organic Field-Effect Transistor Circuits for Sensing Bioelectromagnetism. (n.d.). SUNFEST. Retrieved February 7, 2024, from [Link]

-

Thiophene-2,5-dicarboxylate. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

-

Through Thick and Thin: Tuning the Threshold Voltage in Organic Field-Effect Transistors. (2018). ACS Publications. Retrieved February 7, 2024, from [Link]

-

Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer. (2021). Materials Advances (RSC Publishing). Retrieved February 7, 2024, from [Link]

-

Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. (2023). MDPI. Retrieved February 7, 2024, from [Link]

-

6 Studies of spin-coated polymer films. (2025). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Organic Field-Effect Transistors fabrication and characterization. (2019). Student Theses - University of Groningen. Retrieved February 7, 2024, from [Link]

-

Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings. (2021). The Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

- Deuterated semi-conducting organic compounds used for opto-electronic devices. (2004). Google Patents.

-

Effect of Source-Drain Electrodes on the Performance Parameters of P3HT based OFET. (2015). AIP Publishing. Retrieved February 7, 2024, from [Link]

-

Observation of Large Threshold Voltage Shift Induced by Pre-applied Voltage to SiO2 Gate Dielectric in Organic Field-Effect Transistors. (2023). MDPI. Retrieved February 7, 2024, from [Link]

-

The Spin Coating Theory. (n.d.). SPS Polos. Retrieved February 7, 2024, from [Link]

-

Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. (2009). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Explicit analysis of functional group orientation in amorphous organic semiconductor films by using deuterated materials. (2022). RSC Publishing. Retrieved February 7, 2024, from [Link]

-

Preparation and Photochemistry of Thiophene-S-oxides. (n.d.). Wiley Online Library. Retrieved February 7, 2024, from [Link]

-

Thiophene, 2,5-dihydro-. (n.d.). NIST WebBook. Retrieved February 7, 2024, from [Link]

-

Spin coating experiments and theory for undergraduate physics and engineering students—A connection to microfabrication. (2024). AIP Publishing. Retrieved February 7, 2024, from [Link]

-

charge-carrier-mobility-measurement-in-organic-semiconductors.pdf. (2008). TSI Journals. Retrieved February 7, 2024, from [Link]

-

Process control of threshold voltage in organic FETs. (2004). IEEE Conference Publication. Retrieved February 7, 2024, from [Link]

-

C-H deuteration of organic compounds and potential drug candidates. (2020). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Thiophene-2,5-diamine. (n.d.). PubChem - NIH. Retrieved February 7, 2024, from [Link]

-

Organic Semiconductor/Insulator Polymer Blends for High-Performance Organic Transistors. (2021). MDPI. Retrieved February 7, 2024, from [Link]

-

Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. (2023). PMC - NIH. Retrieved February 7, 2024, from [Link]

-

Spin coating of thin polymer film and thickness determination by ellipsometry. (n.d.). University of Leipzig. Retrieved February 7, 2024, from [Link]

-

Semiconductor Applications Of Deuterium. (n.d.). Isowater® Corp. Retrieved February 7, 2024, from [Link]

-

On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. (2015). RSC Publishing. Retrieved February 7, 2024, from [Link]

-

Thiophene. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

-

Time-of-flight mobility measurements in organic field-effect transistors. (2008). AIP Publishing. Retrieved February 7, 2024, from [Link]

Sources

- 1. isowater.com [isowater.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 4. US6677060B2 - Deuterated semi-conducting organic compounds used for opto-electronic devices - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

- 11. sps-polos.com [sps-polos.com]

- 12. mdpi.com [mdpi.com]

- 13. jics.org.br [jics.org.br]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Tuning the threshold voltage in electrolyte-gated organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated thiophene building blocks for OLED materials

Application Note: Deuterated Thiophene Building Blocks for Next-Gen OLED Materials

Executive Summary & Strategic Rationale

In the pursuit of deep-blue emission and extended operational lifetimes (LT95), deuteration has emerged as a critical structural modification strategy. This guide details the integration of deuterated thiophene building blocks into OLED stacks.

Why Deuterated Thiophene?

Thiophene is a ubiquitous scaffold in OLED host materials and TADF (Thermally Activated Delayed Fluorescence) emitters due to its high triplet energy and electron-rich character. However, the C-H bonds in the thiophene ring are metabolically and electrochemically vulnerable high-energy oscillators. Replacing Hydrogen (

Key Performance Metrics:

-

Bond Dissociation Energy (BDE): C-D bonds are ~1.2–1.5 kcal/mol stronger than C-H bonds.

-

Vibrational Frequency: C-D stretching (~2200 cm⁻¹) is lower than C-H (~3000 cm⁻¹), reducing exciton-phonon coupling.

-

Device Lifetime: Empirical data suggests a 2x to 5x improvement in LT50 for deuterated analogs.

Mechanistic Insight: The Kinetic Isotope Effect (KIE)

To effectively deploy deuterated materials, one must understand the underlying physics. The stabilization arises from the lower Zero-Point Energy (ZPE) of the C-D bond.

Figure 1: Kinetic Isotope Effect on Bond Dissociation

Caption: The C-D bond sits deeper in the potential energy well (lower ZPE), requiring more energy to reach the dissociation transition state compared to C-H.[3]

Material Selection & Specification

Not all deuterated thiophenes are equal. For OLED applications, isotopic purity is as critical as chemical purity.

| Parameter | Specification | Rationale |

| Chemical Purity | > 99.95% (HPLC/GC) | Trace metal/halide impurities quench excitons. |

| Isotopic Enrichment | > 99.0% D | Incomplete deuteration leads to "isotopic scrambling" and inconsistent degradation rates. |

| Substitution Pattern | Beta-positions (3,4) | The |

| Water Content | < 50 ppm | D₂O/H₂O are notorious luminescence quenchers. |

Synthesis Protocol: Silver-Catalyzed H/D Exchange

While de novo synthesis (using deuterated precursors) offers high precision, it is cost-prohibitive for screening. We recommend a Silver-Catalyzed H/D Exchange protocol for efficient, late-stage deuteration of thiophene substrates.

Objective: Selective deuteration of thiophene rings using D₂O as the deuterium source.

Reagents:

-

Substrate: Thiophene derivative (1.0 equiv)

-

Catalyst: AgOTf (Silver Triflate) (5 mol%)

-

Solvent/Source: D₂O (Deuterium Oxide, 99.9% D) (excess, ~10 equiv)

-

Co-solvent: DCE (1,2-Dichloroethane) (if substrate is insoluble in water)

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere not strictly required but recommended):

-

Reaction:

-

Seal the tube and heat to 100°C with vigorous stirring (1000 rpm) to maximize phase transfer.

-

Time: Run for 12–24 hours.

-

Note: For lower boiling substrates, ensure the pressure rating of the vessel is sufficient.

-

-

Work-up:

-

Cool to room temperature.[6]

-

Extract the organic layer with DCM (Dichloromethane).

-

Wash with brine to remove residual silver salts.

-

Dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Concentrate under reduced pressure.[6]

-

Critical: Pass through a short silica plug to remove trace silver ions (Ag+ is a severe luminescence quencher).

-

Recrystallize or sublime if intended for device evaporation.

-

Quality Control (QC) & Characterization

Verifying deuteration requires specific NMR techniques. Standard ¹H-NMR will show the disappearance of signals, which is imprecise for quantification.

Protocol: Quantitative Isotopic Analysis

-

¹H-NMR (Residual Proton Quantification):

-

Use an internal standard (e.g., Ferrocene or 1,3,5-Trimethoxybenzene) with a known concentration.

-

Compare the integration of the standard's protons to the residual thiophene protons.

-

Calculation: %D = 100 - [(Integration_Target / Integration_Std) × (Moles_Std / Moles_Target) × 100].

-

-

Mass Spectrometry (HRMS):

-

Analyze the isotopic distribution envelope.

-

Look for the mass shift:

. -

Ensure the

peak (incomplete deuteration) is < 1% of the base peak.

-

Figure 2: QC Workflow for Deuterated Materials

Caption: A rigorous QC gate is essential. Only materials passing >99% isotopic enrichment should proceed to sublimation.

Application Note: Device Fabrication

Context: Incorporating deuterated thiophene hosts into a Blue TADF OLED stack.

Fabrication Protocol:

-

Pre-cleaning: ITO glass substrates must be cleaned via ultrasonication in acetone/IPA, followed by UV-Ozone treatment (15 min).

-

Vacuum Deposition:

-

Base pressure:

Torr. -

Crucible Loading: Deuterated materials often have slightly different sublimation temperatures than their protio-analogs due to mass differences (though vapor pressure is similar). Ramp temperature slowly to determine the new deposition onset.

-

-

Layer Structure (Example):

-

HIL: HAT-CN (10 nm)

-

HTL: TAPC (40 nm)

-

EML (Emissive Layer): Deuterated Thiophene Host : Blue Dopant (10% vol) (30 nm)

-

ETL: TPBi (30 nm)

-

Cathode: LiF / Al

-

-

Encapsulation: Glass-to-glass epoxy seal in N₂ glovebox (< 1 ppm H₂O/O₂).

Expected Outcome:

-

Efficiency: Comparable EQE (External Quantum Efficiency) to non-deuterated devices.

-

Lifetime: Expect T95 (Time to 95% brightness) to increase by 1.5x to 3x depending on the specific host structure.

References

-

Kinetic Isotope Effect in OLEDs

-

Synthesis of Deuterated Thiophenes

-

Luo, J., et al. "Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings." Organic & Biomolecular Chemistry, 2021.[10]

-

-

Deuteration Benefits in Blue OLEDs

-

Yao, L., et al. "Lifetime Enhancement and Degradation Study of Blue OLEDs Using Deuterated Materials." ACS Applied Materials & Interfaces, 2023.

-

-

General Isotope Effects

-

Simmons, E.M., et al. "Kinetic Isotope Effects in Organic Chemistry." Nature Reviews Chemistry, 2018.

-

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. kinetics [faculty.csbsju.edu]

- 4. oled-info.com [oled-info.com]

- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 6. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The hydrogen/deuterium isotope effect of the host material on the lifetime of organic light-emitting diodes - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05108D [pubs.rsc.org]

- 8. hydrogen / deuterium isotope Effect on OLED - Mesbah Energy [irisotope.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Metabolic Blocking of Thiophene Ring Bioactivation

Introduction: The Thiophene Dilemma in Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is a prevalent scaffold in medicinal chemistry, valued for its ability to mimic a phenyl ring while offering unique electronic properties and opportunities for hydrogen bonding. It is a key structural component in numerous blockbuster drugs. However, the thiophene moiety is also a well-recognized "structural alert," flagging a potential for metabolic bioactivation into toxic species.[1][2] This bioactivation is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver, which can oxidize the electron-rich thiophene ring through two main pathways: S-oxidation and epoxidation.[3][4]

These reactions generate highly reactive, electrophilic metabolites—specifically thiophene S-oxides and thiophene epoxides.[2][5] These unstable intermediates can covalently bind to cellular macromolecules like proteins, triggering a cascade of adverse events including direct cellular necrosis, mechanism-based inactivation of CYP enzymes, and immune-mediated toxicities such as hepatotoxicity and nephrotoxicity.[4][5][6] The withdrawal of the diuretic drug tienilic acid due to severe immune-mediated hepatitis serves as a stark reminder of the clinical consequences of thiophene bioactivation.[1][5]

Therefore, for researchers, scientists, and drug development professionals, it is imperative to possess the strategies and tools to both identify and mitigate this metabolic liability early in the discovery pipeline. This guide provides an in-depth overview of the mechanisms of thiophene bioactivation, proven strategies to block these pathways, and detailed, self-validating protocols for assessing the bioactivation potential of novel thiophene-containing compounds.

Section 1: The Mechanistic Underpinnings of Thiophene Bioactivation

Understanding the "how" and "why" of thiophene metabolism is the foundation for designing safer molecules. The two primary culprits in thiophene bioactivation are distinct oxidative pathways catalyzed by CYP enzymes, most notably CYP2C9.[7]

-

S-Oxidation Pathway : This pathway involves the direct oxidation of the sulfur atom to form a thiophene S-oxide.[7][8] These S-oxides are highly electrophilic and unstable, readily reacting with nucleophiles. In the absence of a trapping agent, they can dimerize.[7] In a biological system, they are prime candidates for attacking protein nucleophiles, leading to covalent adducts.

-

Epoxidation Pathway : This pathway involves the oxidation of the carbon-carbon double bonds in the thiophene ring to form a thiophene epoxide.[3][5] Similar to arene oxides, these epoxides can rearrange or be attacked by nucleophiles. This can also lead to the formation of hydroxy-thiophene metabolites.[7]

The ultimate toxicity depends on the balance between these bioactivation pathways and the body's detoxification processes, primarily conjugation with glutathione (GSH).[1] If the rate of reactive metabolite formation overwhelms the detoxification capacity, cellular damage ensues.

Section 2: Rational Design Strategies to Block Thiophene Bioactivation

Once the potential for bioactivation is understood, medicinal chemists can employ several rational design strategies to mitigate the risk. These approaches focus on altering the physicochemical properties of the thiophene ring to disfavor CYP-mediated oxidation.

Strategy 1: Electronic Modification

Causality: The susceptibility of the thiophene ring to oxidation is directly related to its electron density. By introducing potent electron-withdrawing groups (EWGs) onto the ring, the overall electron density is lowered, making it a less favorable substrate for oxidative CYP enzymes.[9]

Implementation: Placing EWGs such as cyano (-CN) or halo (-Cl, -Br) groups, particularly at the C5 position, has been shown to significantly reduce the formation of reactive metabolites.[9] Conversely, electron-donating groups (EDGs) like methyl (-CH3) may have a lesser effect or could potentially increase bioactivation depending on their position.

| Substituent at C5 Position | Substituent at C4 Position | Relative Level of GSH Adduct Formation | Citation |

| -H | -H | High | [9] |

| -Cl | Medium-Low | [9] | |

| -Br | Very Low | [9] | |

| -CH3 | No Adduct Detected | [9] | |

| -CN | Very Low | [9] | |

| -Cl | Medium | [9] | |

| -Br | Medium | [9] | |

| -CH3 | Low | [9] |

Strategy 2: Isotopic Reinforcement (Deuteration)

Causality: Many CYP-mediated reactions, including the oxidation of a thiophene ring, involve the cleavage of a carbon-hydrogen (C-H) bond as the rate-limiting step. The kinetic isotope effect (KIE) dictates that a carbon-deuterium (C-D) bond is stronger and thus more difficult to break than a C-H bond.[10]

Implementation: By strategically replacing hydrogen atoms on the thiophene ring with deuterium, the rate of metabolic oxidation at that position can be significantly slowed.[11] This "metabolic blocking" can reduce the formation of reactive intermediates without altering the core pharmacology of the molecule.[11] This technique is also a powerful tool in mechanistic studies to confirm which positions are metabolic "hot spots."[8]

Strategy 3: Metabolic Shunting

Causality: If a molecule presents multiple sites for metabolism, CYP enzymes will preferentially act on the most accessible and electronically favorable site. The principle of metabolic shunting involves introducing an alternative, more easily metabolized functional group to divert metabolism away from the problematic thiophene ring.[5]

Implementation: This strategy involves designing a molecule where an alternative metabolic pathway leads to safe, non-reactive metabolites. A classic example is the drug duloxetine, which contains both a thiophene and a naphthalene ring. Metabolism preferentially occurs via epoxidation of the naphthalene ring, a less toxic pathway that effectively spares the thiophene from bioactivation.[5] The success of this approach depends on making the alternative pathway significantly more kinetically favorable.

Conclusion

The thiophene ring remains a valuable scaffold in drug design, but its propensity for metabolic bioactivation cannot be ignored. A proactive approach, grounded in a mechanistic understanding of CYP-mediated oxidation, is essential for mitigating this risk. By employing rational design strategies such as electronic modification, isotopic reinforcement, and metabolic shunting, chemists can design safer molecules. These design principles must be coupled with robust and validated in vitro screening protocols, like the GSH trapping and TDI assays detailed here, to generate the critical data needed for informed decision-making. Integrating these practices early and consistently throughout the drug discovery process enables teams to identify and solve bioactivation problems, ultimately leading to the development of safer and more effective medicines.

References

-

Jaladanki, C. K., Taxak, N., Varikoti, R. A., & Bharatam, P. V. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. Available at: [Link] [3][4]2. Ognjanovic, J., & Cernigoj, U. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(9), 1435–1451. Available at: [Link] [1][2][5]3. Dansette, P. M., et al. (2016). Reactive metabolites of thiophenic compounds: A new trapping method for thiophene sulfoxides. ResearchGate. Available at: [Link] [12]4. Chen, W., Caceres-Cortes, J., Zhang, H., Zhang, D., Humphreys, W. G., & Gan, J. (2011). Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. Chemical Research in Toxicology, 24(5), 663–669. Available at: [Link] [9]5. Medower, C., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide (OSI-930). Chemical Research in Toxicology, 21(8), 1584-1595. Available at: [Link] [8][13]6. Harwood, S. J., & Parveen, Z. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link] [10]7. Muttil, P., & Unadkat, J. D. (2015). Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine. The Journal of Pharmacology and Experimental Therapeutics, 352(3), 461-468. Available at: [Link] [11]8. Dansette, P. M., et al. (1993). Inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid. Biochemistry, 32(51), 14013-14020. Available at: [Link] [6]9. Rietjens, I. M., et al. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. The Journal of Pharmacology and Experimental Therapeutics, 332(2), 623-633. Available at: [Link] [7]10. Zhang, H., & He, K. (2022). Unraveling the Abnormal Molecular Mechanism of Suicide Inhibition of Cytochrome P450 3A4. Journal of Chemical Information and Modeling. Available at: [Link] [14]11. Yan, Z., & Caldwell, G. W. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(17), 2601-2612. Available at: [Link] [15]12. Ma, S., et al. (2017). Rapid screening and characterization of glutathione-trapped reactive metabolites using a polarity switch-based approach on a high-resolution quadrupole orbitrap mass spectrometer. Journal of Pharmaceutical and Biomedical Analysis, 149, 444-453. Available at: [Link] [16]13. Eurofins. Reactive metabolite (glutathione trapping (GSH), liver microsomes, human) - US. Eurofins Discovery. Available at: [Link] [17]14. Lee, J., et al. (2020). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel, UQAM's institutional repository. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]